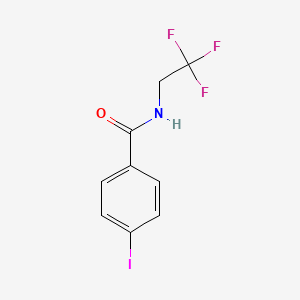

4-iodo-N-(2,2,2-trifluoroethyl)benzamide

Descripción general

Descripción

“4-iodo-N-(2,2,2-trifluoroethyl)benzamide” is a chemical compound. It contains an iodine atom and a trifluoroethyl group attached to a benzamide core .

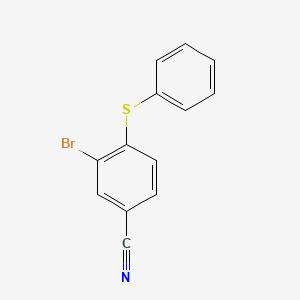

Molecular Structure Analysis

The molecular structure of “4-iodo-N-(2,2,2-trifluoroethyl)benzamide” would consist of a benzene ring substituted with an iodine atom and a trifluoroethyl group attached via an amide linkage .Aplicaciones Científicas De Investigación

Radiolabelling Applications

4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, demonstrates its application in the field of radiochemistry. The compound has been synthesized and radiolabelled with Na123I and Na125I, optimizing conditions using a Cu(I)-added exchange labelling reaction. This process shows significant efficiency and stability, indicating its potential for diagnostic and therapeutic applications in nuclear medicine (Tsopelas, 1999).

Bioconjugation and Stability Studies

Investigations into the in vivo stability of a series of astatinated benzamides and nido-carborane compounds in mice have provided insights into the potential of these compounds for bioconjugation purposes. The study suggests that compounds with higher bond strength, such as boron-astatine bonds in nido-carboranes, might offer increased stability against in vivo deastatination, underscoring their relevance in developing stable radiopharmaceuticals (Wilbur et al., 2004).

Dopamine Receptor Binding

Research on dopamine receptors has utilized compounds like [125I]iodosulpride, a highly sensitive and selective ligand for D-2 dopamine receptors. The widespread distribution of these receptors, as evidenced by this compound, suggests a broader physiological and pathophysiological role for cerebral dopamine receptors than previously recognized, highlighting the utility of such compounds in neuroscience research (Martres et al., 1985).

Antipathogenic Activity

Thiourea derivatives, including those with iodine substituents, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research illustrates the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, contributing to the broader field of antimicrobial resistance studies (Limban et al., 2011).

Synthetic Methodologies

Studies on synthetic methodologies using halogen and hydrogen bonding interactions have shed light on the assembly of complex structures. For instance, the use of halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides, which form triple helical columns that can assemble into porous materials, demonstrates the versatility of halogen and hydrogen bonding in creating novel materials (Rajput et al., 2010).

Propiedades

IUPAC Name |

4-iodo-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYGNLTUPOFBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(2,2,2-trifluoroethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

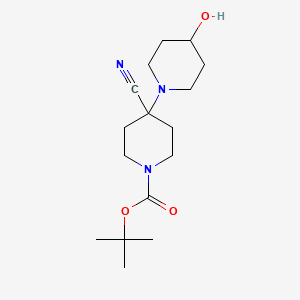

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)

![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)

![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)

![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)